H-Met-Trp-OH.TFA: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
H-Met-Trp-OH.TFA: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of the dipeptide H-Met-Trp-OH, presented as its trifluoroacetate salt (H-Met-Trp-OH.TFA). This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.
Chemical Properties and Structure
H-Met-Trp-OH.TFA is a dipeptide composed of the amino acids L-methionine and L-tryptophan, with a trifluoroacetic acid (TFA) counterion. The TFA salt form often enhances the solubility and stability of the peptide, making it suitable for various research applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁N₃O₃S · C₂HF₃O₂ | |
| Molecular Weight | 449.44 g/mol | |
| CAS Number | 60535-02-6 | |
| Appearance | White to off-white powder | |
| Purity | ≥95% (as determined by HPLC) | |
| Storage Conditions | 2 - 8 °C |
Chemical Structure
The structure of H-Met-Trp-OH consists of a methionine residue linked to a tryptophan residue via a peptide bond. The N-terminus is a free amine (H-), and the C-terminus is a free carboxylic acid (-OH).
Structure of H-Met-Trp-OH:
Experimental Protocols
The synthesis of H-Met-Trp-OH.TFA can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). Post-synthesis, the crude peptide requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization to confirm its identity and purity.
Synthesis of H-Met-Trp-OH (Solution-Phase)
This protocol outlines a general procedure for the solution-phase synthesis of the dipeptide.
Materials:
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N-α-Fmoc-L-methionine (Fmoc-Met-OH)
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L-tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
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Dicyclohexylcarbodiimide (DCC)
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Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Piperidine
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Trifluoroacetic acid (TFA)
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Diethyl ether
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Standard laboratory glassware and purification apparatus
Methodology:
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Coupling:
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Dissolve Fmoc-Met-OH and HOBt in DMF.
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Add DCC to the solution at 0°C to activate the carboxylic acid.
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In a separate flask, dissolve H-Trp-OMe·HCl in DMF and neutralize with a base (e.g., N,N-diisopropylethylamine - DIPEA).
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Add the activated Fmoc-Met-OH solution to the H-Trp-OMe solution and stir at room temperature overnight.
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
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Fmoc Deprotection:
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Dissolve the crude Fmoc-Met-Trp-OMe in a 20% solution of piperidine in DMF.
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Stir for 30 minutes at room temperature to remove the Fmoc protecting group.
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Evaporate the solvent and piperidine under vacuum.
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Saponification (Ester Hydrolysis):
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Dissolve the resulting H-Met-Trp-OMe in a mixture of methanol and water.
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Add a solution of NaOH and stir at room temperature while monitoring the reaction by TLC or HPLC.
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Upon completion, neutralize the reaction mixture with HCl.
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Evaporate the methanol and extract the aqueous layer with an organic solvent to remove any unreacted starting material.
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Purification and Salt Formation:
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The crude H-Met-Trp-OH is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
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Collect the fractions containing the pure peptide.
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Lyophilize the pure fractions to obtain H-Met-Trp-OH as a white, fluffy TFA salt.
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Characterization
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High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical RP-HPLC. The retention time of the main peak should be consistent, and the peak area should represent ≥95% of the total peak area.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential neuroprotective and anti-inflammatory properties of the tryptophan-methionine (WM) dipeptide.
Anti-inflammatory and Neuroprotective Effects
A study investigating the effects of WM peptide consumption in a mouse model of Alzheimer's disease (5xFAD mice) demonstrated significant therapeutic potential. The key findings include:
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Suppression of Neuroinflammation: The intake of the WM peptide suppressed the production of inflammatory cytokines in the brain.[1]
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Microglia Modulation: It reduced the activation of microglia and the infiltration of activated microglia around β-amyloid (Aβ) plaques.[1]
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Reduction of Aβ Deposition: A notable decrease in Aβ deposition was observed in both the cortex and hippocampus of the treated mice.[1]
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Improved Cognitive Function: The reduction in neuroinflammation and Aβ pathology led to an improvement in object recognition memory.[1]
These findings suggest that the H-Met-Trp-OH dipeptide may exert its neuroprotective effects by modulating microglial activity, thereby representing a potential therapeutic or preventive agent for inflammation-related cognitive decline and dementia.[1]
Proposed Signaling Pathway
Based on the observed effects on microglia, a plausible signaling pathway involves the modulation of inflammatory cascades within these immune cells of the central nervous system. The diagram below illustrates a simplified representation of this proposed mechanism.
Caption: Proposed mechanism of H-Met-Trp-OH in reducing neuroinflammation.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of H-Met-Trp-OH.TFA.
Solution-Phase Peptide Synthesis Workflow
Caption: General workflow for the solution-phase synthesis of H-Met-Trp-OH.
Analytical Workflow for Quality Control
Caption: Standard analytical workflow for the quality control of synthetic peptides.
